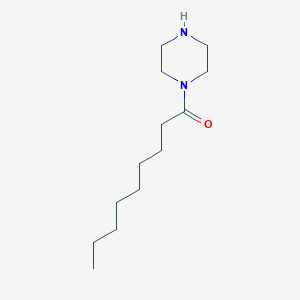

1-(Piperazin-1-yl)nonan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

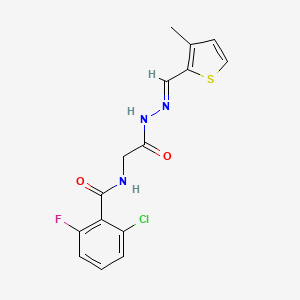

Antifungal Agents

1-(Piperazin-1-yl)nonan-1-one: derivatives have been synthesized as potential antifungal agents. These compounds, through intramolecular cyclization, have shown promise in combating fungal infections. The antifungal activity is evaluated against common pathogens, providing a new avenue for treating diseases caused by fungi .

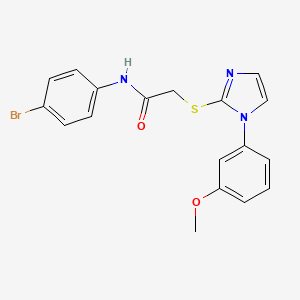

Antibacterial Activity

The antibacterial properties of 1-(Piperazin-1-yl)nonan-1-one derivatives are significant. They have been tested against both Gram-negative and Gram-positive bacteria, showing effectiveness at inhibiting bacterial growth. This opens up potential for developing new antibiotics, especially in an era of increasing antibiotic resistance .

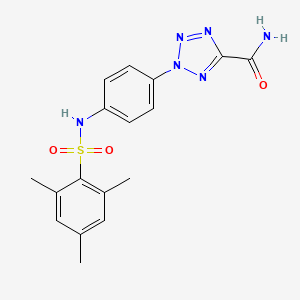

Antitumor Activity

Compounds containing the 1-(Piperazin-1-yl)nonan-1-one moiety have been explored for their antitumor properties. These substances have been found to inhibit the growth of cancer cells, making them valuable for cancer research and the development of new chemotherapeutic agents .

Monoacylglycerol Lipase Inhibitors

Derivatives of 1-(Piperazin-1-yl)nonan-1-one have been identified as reversible inhibitors of monoacylglycerol lipase (MAGL). MAGL plays a crucial role in various pathologies, including neurodegenerative diseases and cancer. Inhibitors of MAGL can serve as therapeutic agents for these conditions .

Endocannabinoid System Modulation

The endocannabinoid system (ECS) is involved in a range of physiological processes. 1-(Piperazin-1-yl)nonan-1-one derivatives can modulate the ECS by inhibiting enzymes that degrade endocannabinoids, thereby enhancing their effects. This has implications for the treatment of chronic pain, inflammation, and other ECS-related disorders .

Antiproliferative Activity

Research has shown that certain 1-(Piperazin-1-yl)nonan-1-one derivatives exhibit antiproliferative activity against breast and ovarian cancer cell lines. This suggests potential use in the development of treatments that can prevent the spread of these cancers .

Propiedades

IUPAC Name |

1-piperazin-1-ylnonan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O/c1-2-3-4-5-6-7-8-13(16)15-11-9-14-10-12-15/h14H,2-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBUHNJZYYUMOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)N1CCNCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Piperazin-1-yl)nonan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one](/img/structure/B2853539.png)

![2-(6-chloro-2-pyridinyl)-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2853546.png)

![3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine](/img/structure/B2853549.png)

![4-[(6-chloro-3-pyridinyl)carbonyl]-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2853552.png)

![N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/no-structure.png)

![7-Chloro-5-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2853559.png)

![2-{Bicyclo[1.1.1]pentan-1-YL}propanoic acid](/img/structure/B2853562.png)